molecular formula C21H19ClN2O4S B3543799 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide

Cat. No. B3543799
M. Wt: 430.9 g/mol
InChI Key: XYHPGEKFEPTNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide, also known as CSPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSPG is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity can prevent cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Inhibition of NF-κB activity can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.

Advantages and Limitations for Lab Experiments

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations, including its low solubility in water, which can limit its bioavailability in vivo. Additionally, this compound has a relatively short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide research, including the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other fields of research, such as cardiovascular disease and diabetes. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-19-9-5-6-17(14-19)23-21(25)15-24(18-7-3-2-4-8-18)29(26,27)20-12-10-16(22)11-13-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPGEKFEPTNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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